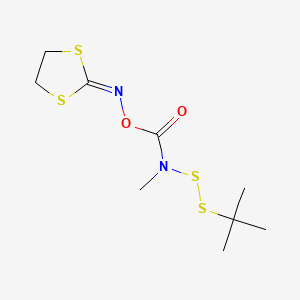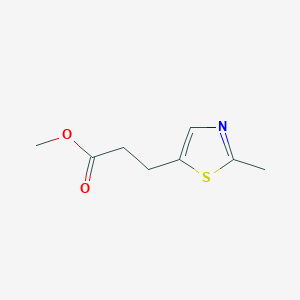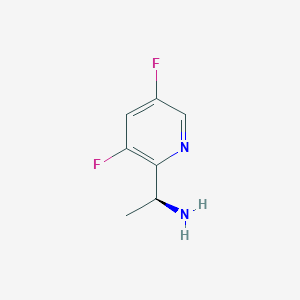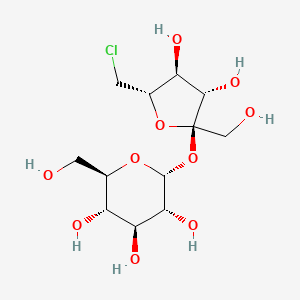
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone
Descripción general
Descripción
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is an organic compound with a molecular formula of C12H16O2 It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl ring attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-tert-butylphenol with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: 1-(4-Tert-butyl-3-oxo-phenyl)-ethanone or 1-(4-Tert-butyl-3-carboxy-phenyl)-ethanone.
Reduction: 1-(4-Tert-butyl-3-hydroxy-phenyl)-ethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Tert-butyl-3-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in the production of plastics and other materials to enhance their durability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
2,4-Di-tert-butylphenol: Another phenolic compound with antioxidant properties.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A sterically hindered phenolic antioxidant used in various applications.
Uniqueness: 1-(4-Tert-butyl-3-hydroxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for targeted modifications and derivatizations, making it a versatile compound in research and industry.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-(4-tert-butyl-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(13)9-5-6-10(11(14)7-9)12(2,3)4/h5-7,14H,1-4H3 |
Clave InChI |
WPTISIUUNGAVOF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)C(C)(C)C)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((S)-2,2-dimethyl-[1,3]dioxolan-4-yl)-pyrazin-2-ylamine](/img/structure/B8576669.png)













